

Carboxy Finasteride: A Definitive Biomarker for Finasteride Intake

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Compound of Interest

Compound Name: Carboxy finasteride

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Finasteride, a synthetic 4-azasteroid, is a potent inhibitor of 5 α -reductase, the enzyme responsible for converting testosterone to the more potent androgen, 5 α -dihydrotestosterone (DHT).[1][2] It is widely prescribed for the treatment of benign prostatic hyperplasia (BPH) and androgenetic alopecia (male pattern hair loss).[3][4] Due to its influence on steroid metabolism, finasteride can act as a masking agent in doping control by altering the urinary steroid profile, which can complicate the detection of anabolic androgenic steroid misuse.[5][6][7] This has led to its inclusion on the World Anti-Doping Agency's (WADA) list of prohibited substances.[8] Consequently, the reliable detection of finasteride intake is crucial in both clinical and anti-doping settings. **Carboxy finasteride**, the main urinary metabolite of finasteride, has emerged as a definitive biomarker for its parent compound's administration.[5][7] This technical guide provides a comprehensive overview of **carboxy finasteride** as a biomarker, focusing on its analytical detection, metabolic pathway, and pharmacokinetic profile.

Metabolism and Pharmacokinetics

Finasteride is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[3][9] The major metabolic pathway involves oxidation to form two primary metabolites: a monohydroxylated metabolite and a monocarboxylic acid metabolite, known as **carboxy finasteride**. [9] These metabolites possess less than 20% of the 5 α -reductase inhibitory activity of finasteride.[3][9]

Following oral administration, finasteride is well absorbed, with a bioavailability of approximately 63-65%.^{[1][9]} The terminal elimination half-life of finasteride ranges from 4.7 to 7.1 hours.^{[1][10]} Metabolites are excreted in both urine (32-46%) and feces (51-64%).^{[4][9]}

Carboxy finasteride is the principal metabolite found in urine, making it an ideal target for detecting finasteride use.^{[5][7]}

Pharmacokinetic Parameters of Finasteride

Parameter	Value	Reference
Bioavailability	63-65%	^{[1][9]}
Time to Peak Plasma Concentration (Tmax)	1-2 hours	^[9]
Elimination Half-Life (t1/2z)	4.7 - 7.1 hours	^{[1][10]}
Protein Binding	~90%	^[9]
Urinary Excretion (as metabolites)	32-46%	^[9]
Fecal Excretion (as metabolites)	51-64%	^[9]

Analytical Methodology for Carboxy Finasteride Detection

The standard and most reliable method for the detection and quantification of **carboxy finasteride** in biological matrices, particularly urine, is liquid chromatography-tandem mass spectrometry (LC-MS/MS).^{[6][11]} This technique offers high sensitivity and specificity, allowing for the detection of low concentrations of the metabolite.

Experimental Protocol: LC-MS/MS Analysis of Carboxy Finasteride in Urine

This protocol is a composite of methodologies described in the scientific literature.^{[11][12]}

1. Sample Preparation (Liquid-Liquid Extraction)

- Pipette 3 mL of the urine sample into a centrifuge tube.
- Add approximately 500 mg of potassium dihydrogen phosphate.
- Add 4 mL of ethyl acetate and shake vigorously for 15 minutes.
- Centrifuge at 2500 rpm for 5 minutes.
- Transfer the organic (upper) phase to a new tube containing 5% lead acetate solution.
- Vortex for 5 seconds and centrifuge at 2500 rpm for 1 minute.
- Transfer the organic phase to a clean tube and evaporate to dryness under a stream of nitrogen gas at 60°C.
- Reconstitute the residue in 500 µL of the initial mobile phase.

2. Chromatographic Separation

- Column: Waters Symmetry Shield RP18 (50 mm × 2.1 mm, 3.5 µm) or equivalent.[\[12\]](#)
- Mobile Phase A: 10 mM ammonium acetate with 0.1% formic acid in water.[\[12\]](#)
- Mobile Phase B: Acetonitrile.[\[12\]](#)
- Gradient: A typical gradient starts with a higher percentage of mobile phase A, with a linear increase in mobile phase B over several minutes to elute the analyte.
- Flow Rate: 0.2 - 0.4 mL/min.
- Injection Volume: 10-20 µL.

3. Mass Spectrometric Detection

- Ionization Mode: Positive Electrospray Ionization (ESI+).[\[11\]](#)
- Monitoring Mode: Selected Ion Monitoring (SIM) for screening or Multiple Reaction Monitoring (MRM) for confirmation.

- Precursor Ion (m/z): 403 for **carboxy finasteride**.[\[11\]](#)
- Product Ions (m/z): Common transitions for **carboxy finasteride** include m/z 401 -> 102.[\[7\]](#)

Method Validation Parameters

Parameter	Typical Value	Reference
Limit of Detection (LOD)	< 2 ng/mL	[11]
Linearity Range	10.0 - 500.0 ng/mL	[11]
Intra-run Precision (%RSD)	< 5.3%	[11]
Inter-run Precision (%RSD)	< 5.3%	[11]
Accuracy	Within $\pm 6.6\%$	[11]

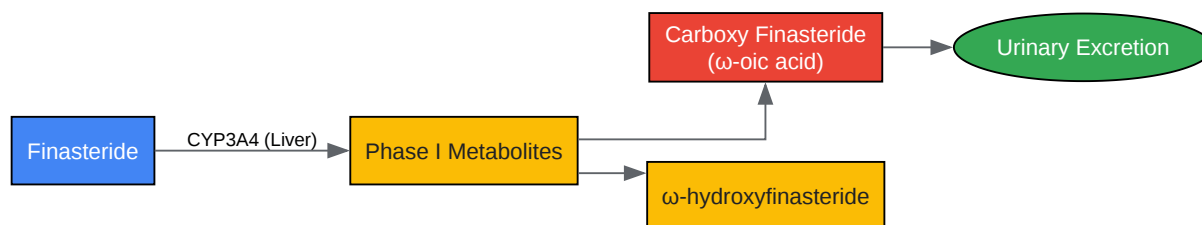
Detection Window of Carboxy Finasteride

The ability to detect **carboxy finasteride** in urine for an extended period after finasteride administration is a key advantage of its use as a biomarker.

Dose of Finasteride	Detection Window of Carboxy Finasteride in Urine	Reference
5 mg (single oral dose)	Up to 94 hours	[6] [13]
5 mg (single oral dose)	Up to 90 hours	[5] [7]
5 mg (single oral dose)	Up to 49 hours	[11]

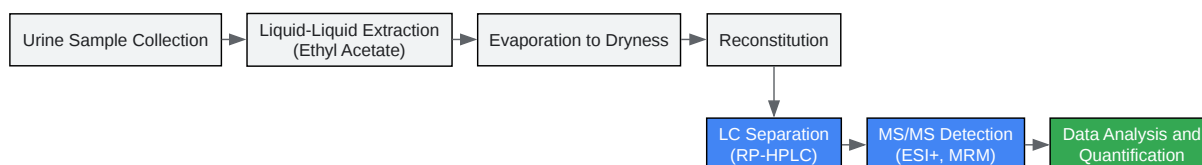
Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams outline the metabolic pathway of finasteride and a typical experimental workflow for **carboxy finasteride** detection.



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Finasteride Metabolic Pathway



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Analytical Workflow for **Carboxy Finasteride**

Conclusion

Carboxy finasteride has been firmly established as a reliable and definitive biomarker for detecting finasteride intake. Its status as the major urinary metabolite, coupled with a significant detection window, makes it an invaluable tool in clinical research, drug development, and particularly in the context of anti-doping control. The well-characterized and validated LC-MS/MS methods provide the necessary sensitivity and specificity for robust and accurate quantification. This guide provides the foundational technical information for researchers and professionals working with finasteride and its metabolites, underscoring the importance of **carboxy finasteride** in ensuring compliance and understanding the disposition of finasteride in the human body.

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